

Application Notes and Protocols: Transwell Invasion Assay with Jasplakinolide Treatment

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Compound of Interest

Compound Name: *Jaspamycin*

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Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to degrade the extracellular matrix (ECM) and migrate to distant sites is a hallmark of malignant tumors. The actin cytoskeleton, a dynamic network of protein filaments, plays a pivotal role in cell motility and invasion by providing the necessary force for cell movement and morphological changes.

Jasplakinolide is a potent, cell-permeable cyclodepsipeptide derived from a marine sponge. It is a valuable tool for studying actin dynamics as it induces actin polymerization and stabilizes existing actin filaments.[1] By disrupting the dynamic nature of the actin cytoskeleton, Jasplakinolide has been shown to inhibit the proliferation and migration of various cancer cell lines, including those from breast, prostate, and colon cancers.[1][2]

The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cells.[3] This assay utilizes a two-chamber system separated by a porous membrane coated with a layer of ECM, such as Matrigel™. Invasive cells are capable of degrading the ECM and migrating through the pores to the lower chamber, typically attracted by a chemoattractant.

This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effects of Jasplakinolide on cancer cell invasion. It includes information

on data presentation and visualization of the experimental workflow and the relevant signaling pathways.

Data Presentation

The quantitative data from a Transwell invasion assay with Jasplakinolide treatment can be effectively summarized in a table to allow for easy comparison of the dose-dependent effects of the compound. The following table is a representative example of how to present such data, based on studies showing the dose-dependent inhibition of migration in MDA-MB-231 breast cancer cells.

Table 1: Effect of Jasplakinolide on MDA-MB-231 Cell Invasion

Jasplakinolide Concentration (nM)	Mean Number of Invading Cells (per field)	Standard Deviation	% Invasion Inhibition
0 (Vehicle Control)	250	± 15	0%
10	175	± 12	30%
50	95	± 8	62%
100	40	± 5	84%
200	15	± 3	94%

Note: The data presented in this table is illustrative and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.

Experimental Protocols

Materials and Reagents

- Transwell inserts with 8.0 µm pore size polycarbonate membrane for 24-well plates
- 24-well tissue culture plates
- Matrigel™ Basement Membrane Matrix

- Cancer cell line (e.g., MDA-MB-231, a highly invasive human breast cancer cell line)[4]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Serum-free cell culture medium
- Jasplakinolide
- DMSO (vehicle for Jasplakinolide)
- Phosphate-Buffered Saline (PBS)
- Trypsin-EDTA
- Cotton swabs
- Methanol or 4% Paraformaldehyde for fixation
- Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)
- Inverted microscope with a camera

Protocol for Transwell Invasion Assay with Jasplakinolide Treatment

This protocol is adapted from standard Transwell invasion assay procedures.[5][6]

Day 1: Coating of Transwell Inserts

- Thaw Matrigel™ on ice overnight in a 4°C refrigerator.
- Dilute the Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all solutions and pipette tips on ice to prevent premature gelation.
- Carefully add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert. Ensure the entire surface of the membrane is covered.

- Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel™ to solidify.

Day 2: Cell Seeding and Jasplakinolide Treatment

- Culture the cancer cells to 70-80% confluency.
- Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay.
- Prepare a stock solution of Jasplakinolide in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM). Also, prepare a vehicle control with the same final concentration of DMSO.
- Trypsinize the cells, centrifuge to pellet, and resuspend them in serum-free medium containing the different concentrations of Jasplakinolide or the vehicle control.
- Count the cells and adjust the concentration to 1×10^5 cells/mL.
- Remove any excess medium from the rehydrated Matrigel™ layer in the Transwell inserts.
- Add 200 μ L of the cell suspension (containing 2×10^4 cells) with the respective Jasplakinolide concentration or vehicle control to the upper chamber of the inserts.
- Add 600 μ L of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
- Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 24-48 hours. The incubation time should be optimized for the specific cell line being used.

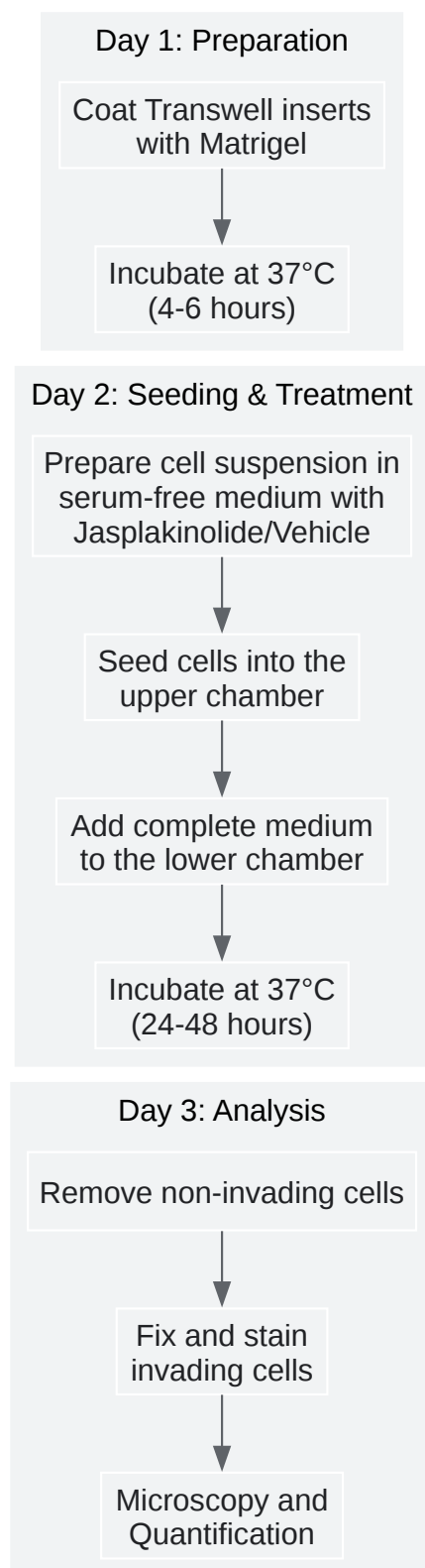
Day 3: Fixation, Staining, and Quantification

- After the incubation period, carefully remove the Transwell inserts from the wells.
- Using a cotton swab, gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.
- Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 20 minutes at room temperature.

- Wash the inserts with PBS.
- Stain the cells by immersing the inserts in Crystal Violet solution for 15-30 minutes at room temperature.
- Gently wash the inserts with water to remove excess stain and allow them to air dry completely.
- Once dry, visualize the invading cells under an inverted microscope.
- Capture images from at least five random fields for each membrane at 100x or 200x magnification.
- Count the number of stained cells in each field. The data can be expressed as the average number of invading cells per field or as a percentage of the vehicle control.

Mandatory Visualizations

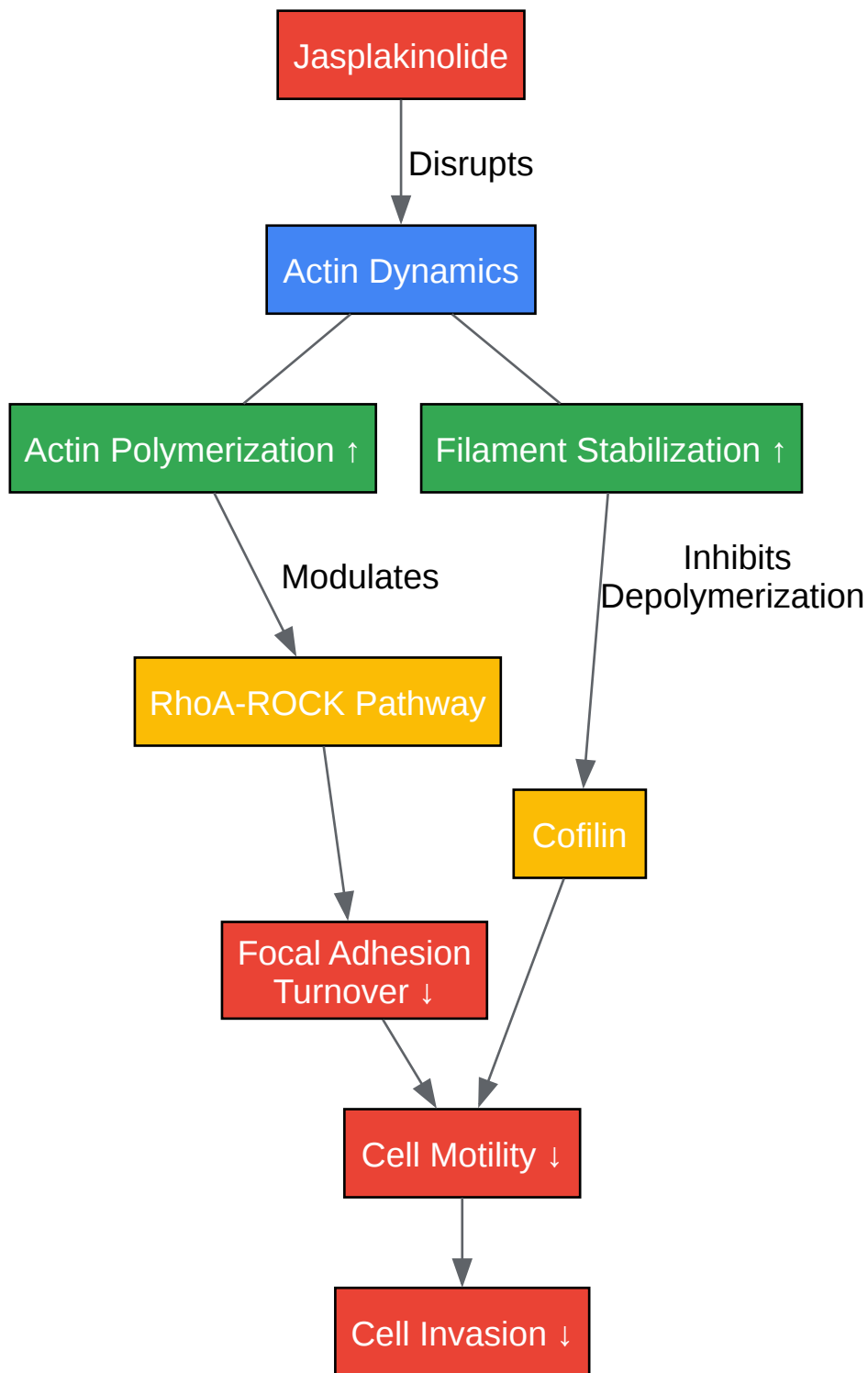
Experimental Workflow



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Caption: Workflow for the Transwell Invasion Assay with Jasplakinolide Treatment.

Signaling Pathway



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Caption: Jasplakinolide's Impact on Actin Dynamics and Cell Invasion.

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References

- 1. Effects of jasplakinolide on cytotoxicity, cytoskeleton and apoptosis in two different colon cancer cell lines treated with m-THPC-PDT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Real-time label-free three-dimensional invasion assay for anti-metastatic drug screening using impedance sensing [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]
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